![molecular formula C25H29NO5 B15008357 1,1'-{6-Hydroxy-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15008357.png)
1,1'-{6-Hydroxy-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyl, hydroxy, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control and characterization of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Acetovanillone: Shares similar functional groups but differs in its overall structure.
Methacetin: Contains a methoxy group and an acetyl group but has a different core structure.
Apocynin: Similar in having a methoxy group and hydroxy group but differs in its biological activity.
Uniqueness
1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[3-acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(3-methoxyphenyl)-6-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C25H29NO5/c1-15(27)22-21(26-18-9-11-19(30-4)12-10-18)14-25(3,29)24(16(2)28)23(22)17-7-6-8-20(13-17)31-5/h6-13,23-24,26,29H,14H2,1-5H3 |
InChI Key |
UQUFJDYZUMDJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


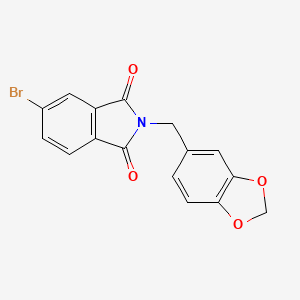
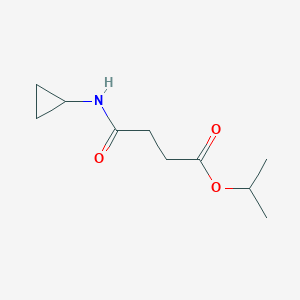
![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
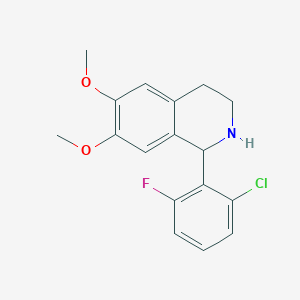
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15008301.png)
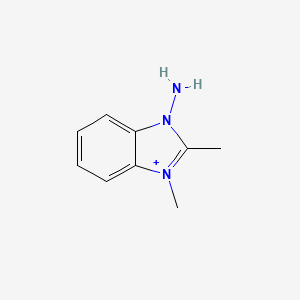
![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)
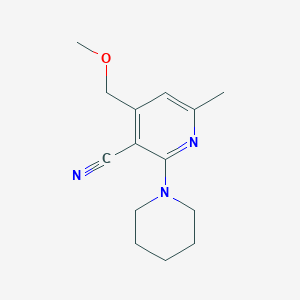
![N-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-2,2-dinitropropyl]benzamide](/img/structure/B15008335.png)
![2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine](/img/structure/B15008336.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-](/img/structure/B15008350.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15008364.png)
